molecular formula C8H10BrNO B3101227 O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine CAS No. 1388053-92-6

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine

Cat. No.: B3101227
CAS No.: 1388053-92-6
M. Wt: 216.07 g/mol
InChI Key: YPUXTVARLYRKOI-UHFFFAOYSA-N
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Description

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine typically involves the bromination of 2-methylphenylmethanol followed by the introduction of the hydroxylamine group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The hydroxylamine group can be introduced through a reaction with hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methylphenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the hydroxylamine group.

    2-Bromo-4’-methylpropiophenone: Contains a bromine and methyl group but differs in the overall structure.

    4-Bromo-N-(2-methylphenyl)benzamide: Contains a bromine and methyl group but has an amide functional group instead of hydroxylamine.

Uniqueness

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine is unique due to the presence of both a bromine atom and a hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXTVARLYRKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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